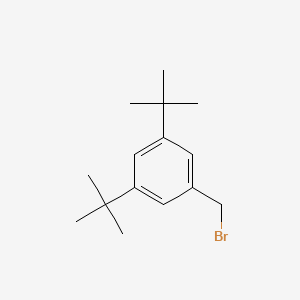

1-(Bromomethyl)-3,5-di-tert-butylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-3,5-ditert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23Br/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-9H,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRYBGHMHAJTTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)CBr)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403404 | |

| Record name | 1-(Bromomethyl)-3,5-di-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62938-08-3 | |

| Record name | 1-(Bromomethyl)-3,5-di-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Di-tert-butylbenzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(Bromomethyl)-3,5-di-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(Bromomethyl)-3,5-di-tert-butylbenzene. This sterically hindered benzyl bromide derivative serves as a versatile reagent in organic synthesis, particularly in the development of novel therapeutic agents. This document consolidates its known physical and chemical characteristics, provides a detailed experimental protocol for its synthesis, and explores its utility in the synthesis of biologically active molecules, including steroid sulfatase inhibitors and antimicrobial peptides. Spectroscopic data, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), are presented and analyzed.

Introduction

This compound (Compound 1 ) is an aromatic organic compound characterized by a benzene ring substituted with a bromomethyl group and two bulky tert-butyl groups at the meta positions. This unique substitution pattern imparts significant steric hindrance around the reactive benzylic bromide, influencing its reactivity and making it a valuable tool for introducing the 3,5-di-tert-butylbenzyl moiety into various molecular scaffolds. This structural feature is of particular interest in medicinal chemistry and materials science, where the bulky, lipophilic di-tert-butylphenyl group can be used to modulate the pharmacological and physical properties of target molecules.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₃Br | [1][2][3] |

| Molecular Weight | 283.25 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 30 °C | [1][2] |

| Boiling Point | 279.7 °C at 760 mmHg | [1][2] |

| Density | 1.122 g/cm³ | [1] |

| CAS Number | 62938-08-3 | [1][2][3] |

| Solubility | Insoluble in water. Soluble in common organic solvents like THF, CH₂Cl₂, and hexanes. | [4] |

Reactivity and Chemical Properties

The chemical reactivity of this compound is dominated by the presence of the benzylic bromide. The C-Br bond is susceptible to nucleophilic substitution, making this compound an excellent alkylating agent for a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. The two bulky tert-butyl groups sterically shield the benzylic carbon, which can influence the kinetics and regioselectivity of its reactions.

Common reactions involving this compound include:

-

Nucleophilic Substitution: It readily undergoes Sₙ2 reactions with various nucleophiles to introduce the 3,5-di-tert-butylbenzyl group.

-

Williamson Ether Synthesis: Reaction with alkoxides or phenoxides yields the corresponding ethers.

-

Gabriel Synthesis: Used in the synthesis of primary amines.

-

Grignard Reagent Formation: It can be used to prepare the corresponding Grignard reagent, a powerful carbon nucleophile.

The stability of the compound is generally good under standard laboratory conditions, though it should be protected from strong bases and high temperatures to prevent elimination or decomposition.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the radical bromination of 3,5-di-tert-butyltoluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or AIBN.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

3,5-Di-tert-butyltoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexanes

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-di-tert-butyltoluene (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq).

-

Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 4-6 hours. The reaction can be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with deionized water to remove any remaining succinimide and other water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using hexanes as the eluent to afford pure this compound as a white to off-white solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is characterized by the following signals:

-

δ 7.20-7.10 (m, 3H): These signals correspond to the aromatic protons. Due to the meta-substitution pattern, a complex multiplet is often observed.

-

δ 4.45 (s, 2H): A sharp singlet corresponding to the two protons of the bromomethyl (-CH₂Br) group.

-

δ 1.32 (s, 18H): A strong singlet representing the eighteen equivalent protons of the two tert-butyl groups.

-

-

¹³C NMR (75 MHz, CDCl₃): The carbon NMR spectrum shows the following key resonances:

-

δ 151.0: Quaternary carbons of the benzene ring attached to the tert-butyl groups.

-

δ 138.0: Quaternary carbon of the benzene ring attached to the bromomethyl group.

-

δ 125.0, 122.0: Carbons of the benzene ring bearing a hydrogen atom.

-

δ 35.0: Quaternary carbons of the tert-butyl groups.

-

δ 34.0: Carbon of the bromomethyl (-CH₂Br) group.

-

δ 31.5: Methyl carbons of the tert-butyl groups.

-

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure:

-

3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.

-

2960-2870 cm⁻¹: C-H stretching vibrations of the tert-butyl and methyl groups.

-

1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

1250 cm⁻¹: C-H bending vibrations of the tert-butyl groups.

-

680-640 cm⁻¹: C-Br stretching vibration of the bromomethyl group.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound exhibits a characteristic fragmentation pattern.

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 282 and 284, corresponding to the presence of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Base Peak: The base peak is typically observed at m/z 203, resulting from the loss of the bromine atom to form the stable 3,5-di-tert-butylbenzyl cation.[5][6]

-

Other Fragments: Another significant fragment is often seen at m/z 57, corresponding to the tert-butyl cation.

References

- 1. rsc.org [rsc.org]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Chemical Synthesis of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]

- 4. 1-Bromo-3,5-di-tert-butylbenzene | C14H21Br | CID 620136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

- 6. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]

An In-Depth Technical Guide to 1-(Bromomethyl)-3,5-di-tert-butylbenzene and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(bromomethyl)-3,5-di-tert-butylbenzene, a versatile reagent in organic synthesis. The document details its structural formula, physicochemical properties, a standard synthesis protocol, and an analysis of its structural isomers. The information is tailored for professionals in chemical research and drug development who utilize sterically hindered building blocks for creating complex molecular architectures.

Core Compound: this compound

This compound, also known as 3,5-di-tert-butylbenzyl bromide, is an aromatic organic compound.[1][2] Its structure features a benzene ring substituted with two bulky tert-butyl groups at the meta positions relative to a bromomethyl group. This steric hindrance significantly influences its reactivity, making it a valuable tool for introducing the 3,5-di-tert-butylbenzyl moiety in a controlled manner. The presence of the reactive benzylic bromide functional group allows for a variety of nucleophilic substitution reactions.[3]

Caption: Structural formula of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for determining appropriate reaction conditions, purification methods, and storage requirements.

| Property | Value |

| CAS Number | 62938-08-3 |

| Molecular Formula | C₁₅H₂₃Br |

| Molecular Weight | 283.25 g/mol |

| Appearance | Solid |

| Melting Point | 30 °C[4] |

| Boiling Point | 279.7 °C at 760 mmHg[1][4] |

| Density | 1.1 ± 0.1 g/cm³[4] |

| InChI Key | SNRYBGHMHAJTTM-UHFFFAOYSA-N |

| SMILES | CC(C)(C)c1cc(CBr)cc(c1)C(C)(C)C |

Experimental Protocol: Synthesis

The most common method for synthesizing this compound is through the radical bromination of 3,5-di-tert-butyltoluene at the benzylic position. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) and a radical initiator, is highly effective for this transformation.[5][6][7][8]

Reaction: Wohl-Ziegler Bromination

Materials:

-

3,5-Di-tert-butyltoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile)[7]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-di-tert-butyltoluene in carbon tetrachloride.

-

Add a stoichiometric equivalent of N-Bromosuccinimide (NBS) to the solution.

-

Add a catalytic amount of a radical initiator, such as AIBN.

-

Heat the reaction mixture to reflux. The initiation of the reaction is often indicated by more vigorous boiling.[5]

-

Continue heating until the reaction is complete. Completion can be monitored by observing that all the dense NBS has been converted to the less dense succinimide, which will float on the surface of the CCl₄.[5][7]

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by vacuum distillation or recrystallization.

References

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. 3 5-Dibromobenzyl Bromide [lingzhiyuechem.com]

- 4. This compound | CAS#:62938-08-3 | Chemsrc [chemsrc.com]

- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 6. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Wohl-Ziegler Reaction [organic-chemistry.org]

- 8. Wohl-Ziegler Bromination | Thermo Fisher Scientific - DE [thermofisher.com]

Synonyms for 1-(Bromomethyl)-3,5-di-tert-butylbenzene (e.g., 3,5-Di-tert-butylbenzyl bromide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(Bromomethyl)-3,5-di-tert-butylbenzene, a versatile reagent in organic synthesis and drug discovery. This document outlines its chemical identity, properties, safety information, and key applications, offering detailed experimental protocols for its use in significant synthetic transformations.

Chemical Identity and Synonyms

This compound is an aromatic hydrocarbon derivative characterized by a benzene ring substituted with a bromomethyl group and two tert-butyl groups at positions 3 and 5. The bulky tert-butyl groups provide steric hindrance and influence the molecule's reactivity and solubility. This compound is known by several synonyms in scientific literature and chemical catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material procurement.

Table 1: Synonyms for this compound

| Synonym | CAS Number |

| 3,5-Di-tert-butylbenzyl bromide | 62938-08-3 |

| 1-(Bromomethyl)-3,5-bis(1,1-dimethylethyl)benzene | 62938-08-3 |

| α-Bromo-3,5-di-tert-butyltoluene | 62938-08-3 |

| 3,5-Di-t-butylbenzyl bromide | 62938-08-3 |

| 3,5-di-tert-butyl(bromomethyl)benzene | 62938-08-3 |

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is crucial for its safe handling and effective use in experimental settings. The following table summarizes key quantitative data for this compound.[1]

Table 2: Physicochemical Properties and Safety Information for this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₃Br |

| Molecular Weight | 283.25 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 33-37 °C |

| Boiling Point | 279.7 °C at 760 mmHg |

| Density | 1.122 g/cm³ |

| GHS Pictogram | GHS05 (Corrosion) |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[1][2] |

| Precautionary Statements | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363.[2] |

| Personal Protective Equipment | Eyeshields, faceshields, gloves, type P3 (EN 143) respirator cartridges.[2] |

Key Applications and Experimental Protocols

This compound serves as a key building block in the synthesis of a variety of organic molecules, including biologically active compounds. Its utility stems from the reactivity of the benzylic bromide, which readily undergoes nucleophilic substitution reactions.

Synthesis of Steroid Sulfatase Inhibitors

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of estrogens and androgens, making it a key target for the development of therapies for hormone-dependent cancers. This compound is utilized in the synthesis of potent STS inhibitors. The bulky 3,5-di-tert-butylbenzyl group can be introduced to a steroidal backbone to enhance inhibitory activity.

Experimental Protocol: Synthesis of 17β-(3,5-Di-tert-butylbenzyl)estradiol Derivatives

This protocol is adapted from methodologies aimed at synthesizing potent steroid sulfatase inhibitors.

-

Grignard Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 eq). The mixture is stirred at room temperature until the magnesium is consumed, indicating the formation of the Grignard reagent, (3,5-di-tert-butylbenzyl)magnesium bromide.

-

Reaction with Estrone: The estrone derivative (0.8 eq), dissolved in anhydrous THF, is added dropwise to the freshly prepared Grignard reagent at 0 °C.

-

Reaction Progression and Quenching: The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 17β-(3,5-di-tert-butylbenzyl)estradiol derivative.

Modification of Antimicrobial Peptides

The development of new antimicrobial agents is a critical area of research. Short cationic antimicrobial peptides (AMPs) are a promising class of compounds. The hydrophobicity and structural features of AMPs can be modified to enhance their activity. This compound can be used to introduce a bulky, lipophilic group to the peptide structure.

Experimental Protocol: N-Alkylation of a Peptide with this compound

This protocol outlines a general procedure for the N-alkylation of a resin-bound peptide.

-

Resin Preparation: The peptide, assembled on a solid support (e.g., Rink amide resin), is deprotected at the N-terminus using a standard protocol (e.g., 20% piperidine in DMF).

-

Alkylation Reaction: The deprotected resin is washed thoroughly and suspended in a solution of this compound (3.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (5.0 eq) in a suitable solvent like N-methyl-2-pyrrolidone (NMP).

-

Reaction Monitoring: The reaction mixture is agitated at room temperature for 12-24 hours. The progress of the alkylation can be monitored using a qualitative test (e.g., ninhydrin test) to check for the presence of free primary amines.

-

Cleavage and Purification: Once the reaction is complete, the resin is washed extensively. The modified peptide is cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water). The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. While the primary substrate for this reaction is typically an aryl or vinyl halide, benzylic halides like this compound can also participate in related coupling reactions to form substituted alkynes.

Experimental Protocol: Palladium-Catalyzed Coupling of a Terminal Alkyne with this compound

This protocol describes a typical procedure for the coupling of a terminal alkyne with the benzylic bromide.

-

Reaction Setup: To a reaction vessel under an inert atmosphere, add the terminal alkyne (1.2 eq), this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a suitable base (e.g., triethylamine or diisopropylamine) in a degassed solvent such as THF or DMF.

-

Reaction Execution: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting residue is purified by flash column chromatography on silica gel to afford the desired coupled product.

Workflow and Pathway Visualizations

To facilitate a clearer understanding of the synthetic processes involving this compound, the following diagrams, generated using Graphviz, illustrate the logical flow of the experimental workflows.

Caption: Synthetic workflow for a steroid sulfatase inhibitor.

Caption: Workflow for N-alkylation of a solid-phase peptide.

This guide serves as a foundational resource for researchers working with this compound. By providing a consolidated source of its synonyms, properties, safety data, and detailed experimental applications, it aims to facilitate further innovation in synthetic chemistry and drug development.

References

Technical Guide: 3,5-Di-tert-butylbenzyl bromide in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,5-di-tert-butylbenzyl bromide, a key reagent in organic synthesis, particularly in the development of therapeutic agents. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role in the context of inhibiting critical biological pathways.

Chemical and Physical Properties

3,5-Di-tert-butylbenzyl bromide is a substituted aromatic compound valued for the reactive benzylic bromide functional group, which is sterically hindered by two bulky tert-butyl groups. This unique structure influences its reactivity and makes it a valuable building block in medicinal chemistry.

| Property | Value | Reference(s) |

| CAS Number | 62938-08-3 | [1][2] |

| Molecular Formula | C₁₅H₂₃Br | [1] |

| Molecular Weight | 283.25 g/mol | [1] |

| Synonyms | 1-(Bromomethyl)-3,5-bis(1,1-dimethylethyl)benzene, α-Bromo-3,5-di-tert-butyltoluene | [2] |

| Appearance | White to colorless powder or lump, may be a clear liquid | [2] |

| Melting Point | 33.0 to 37.0 °C | [2] |

Experimental Protocols

Synthesis of 3,5-Di-tert-butylbenzyl bromide

The synthesis of 3,5-di-tert-butylbenzyl bromide is typically achieved through the radical bromination of 3,5-di-tert-butyltoluene at the benzylic position. The Wohl-Ziegler reaction, utilizing N-bromosuccinimide (NBS) and a radical initiator or light, is the preferred method.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 3,5-di-tert-butylbenzyl bromide.

Detailed Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-di-tert-butyltoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Addition of Reagents: Add N-bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), to the solution. Alternatively, the reaction can be initiated by irradiating the mixture with a UV lamp.

-

Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 3,5-di-tert-butylbenzyl bromide.

Application in the Synthesis of Steroid Sulfatase (STS) Inhibitors

3,5-Di-tert-butylbenzyl bromide is a crucial precursor for synthesizing potent inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. The bulky 3,5-di-tert-butylbenzyl group is introduced into a steroidal scaffold, such as estradiol, to enhance the inhibitory activity.

Experimental Workflow for the Synthesis of a 17β-(3,5-di-tert-butylbenzyl)-estradiol Derivative:

Caption: Workflow for synthesizing a steroid sulfatase inhibitor.

Detailed Methodology:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a solution of 3,5-di-tert-butylbenzyl bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) dropwise to initiate the formation of the Grignard reagent, 3,5-di-tert-butylbenzylmagnesium bromide.

-

Reaction with Steroid: In a separate flask, dissolve a protected estrone derivative (1 equivalent) in anhydrous THF and cool the solution to 0°C. Add the freshly prepared Grignard reagent dropwise to the estrone solution.

-

Quenching and Work-up: After the reaction is complete, as monitored by TLC, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.

-

Purification and Deprotection: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting tertiary alcohol by column chromatography. Subsequent deprotection of the protecting groups yields the final 17β-(3,5-di-tert-butylbenzyl)-estradiol derivative.

Role in Drug Development: Inhibition of the Steroid Sulfatase Pathway

Steroid sulfatase (STS) is a key enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and DHEA, respectively. In hormone-dependent cancers like breast cancer, the local production of estrogens via the STS pathway can promote tumor growth.

Inhibitors of STS, synthesized using reagents like 3,5-di-tert-butylbenzyl bromide, block this activation step, thereby reducing the levels of active estrogens in cancer tissues. This provides a targeted therapeutic strategy for treating these malignancies.

Steroid Sulfatase Pathway and its Inhibition:

Caption: The steroid sulfatase pathway and the mechanism of its inhibition.

References

Physical properties like melting point and boiling point of 1-(Bromomethyl)-3,5-di-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-(Bromomethyl)-3,5-di-tert-butylbenzene, a versatile reagent in organic synthesis. The document outlines its key physicochemical data, details the standard experimental protocols for determining these properties, and presents a logical workflow for its synthesis.

Physicochemical Data

This compound is an organic compound that can appear as a colorless to pale yellow liquid or a white to off-white solid, contingent on the ambient temperature and its purity[1]. Its solid or liquid state at or near room temperature is consistent with its reported melting point.

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Notes |

| Melting Point | 30 °C | |

| Boiling Point | 279.7 °C | At 760 mmHg[2] |

| 108 °C | At 1 Torr | |

| Molecular Formula | C₁₅H₂₃Br | |

| Molecular Weight | 283.25 g/mol | |

| Density | 1.122 g/cm³ | Predicted |

| Flash Point | 34 °C | |

| Vapor Pressure | 0.00669 mmHg | At 25 °C |

Experimental Protocols for Property Determination

While specific experimental determinations for this exact compound are proprietary to chemical suppliers, the following describes standard, widely accepted laboratory protocols for measuring the melting and boiling points of organic compounds.

Melting Point Determination

The melting point is a critical indicator of a substance's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower the melting point and broaden the range.

Methodology: Capillary Tube Method

A common and reliable method for determining the melting point of a solid organic compound involves using a melting point apparatus with a heated metal block and a capillary tube[3].

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 cm[3].

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a steady and slow rate, typically around 2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the solid first begins to liquefy is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting range. For a pure compound, this range is typically narrow[4].

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure. It is highly dependent on atmospheric pressure.

Methodology: Small-Scale Distillation / Thiele Tube Method

For determining the boiling point of a liquid like this compound (which is liquid above 30°C), a small-scale distillation or a capillary-based method can be employed[1][5].

-

Apparatus Setup: A small quantity (a few milliliters) of the liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid[2][5].

-

Heating Assembly: The test tube is attached to a thermometer and heated in a controlled manner, often using a Thiele tube filled with heating oil or an aluminum block to ensure uniform heat distribution[5][6].

-

Heating and Observation: The apparatus is heated slowly. As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles. When the boiling point is reached, the liquid's vapor pressure equals the atmospheric pressure, and a continuous and rapid stream of bubbles emerges from the capillary tube[5][6].

-

Temperature Reading: The heat source is removed, and the liquid begins to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure.

Logical Workflow: Synthesis Pathway

This compound is typically synthesized via the benzylic bromination of its precursor, 3,5-di-tert-butyltoluene. This transformation is a classic example of a free-radical substitution known as the Wohl-Ziegler reaction[7][8]. The reaction selectively brominates the benzylic position (the carbon atom adjacent to the aromatic ring) due to the stability of the resulting benzylic radical intermediate.

The logical workflow for this synthesis is depicted below.

Caption: Synthesis of this compound.

References

- 1. vernier.com [vernier.com]

- 2. byjus.com [byjus.com]

- 3. byjus.com [byjus.com]

- 4. athabascau.ca [athabascau.ca]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 8. Wohl-Ziegler Bromination | Thermo Fisher Scientific - TW [thermofisher.com]

Solubility characteristics of 1-(Bromomethyl)-3,5-di-tert-butylbenzene in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Bromomethyl)-3,5-di-tert-butylbenzene in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility predictions based on the compound's physicochemical properties and provides detailed experimental protocols for researchers to determine precise solubility values.

Overview of this compound

This compound is an organic compound featuring a benzene ring substituted with a bromomethyl group and two tert-butyl groups.[1] Its bulky tert-butyl groups render the molecule significantly hydrophobic, which is a primary determinant of its solubility behavior.[1] The presence of the bromomethyl group makes it a useful reagent in organic synthesis.[1]

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C15H23Br | [2] |

| Molecular Weight | 283.25 g/mol | [2] |

| Melting Point | 30 °C | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| LogP | 5.17650 | [3] |

The high LogP value indicates strong lipophilicity, suggesting a preference for nonpolar environments and consequently, poor solubility in aqueous solutions.

Predicted Solubility in Common Laboratory Solvents

Based on the hydrophobic nature and high LogP value of this compound, its solubility in a range of common laboratory solvents can be qualitatively predicted. A related compound, benzyl bromide, is known to be miscible with organic solvents like ethanol and ether, while having limited solubility in water.[4][5][6][7][8] This supports the following predictions for this compound:

| Solvent | Predicted Solubility | Rationale |

| Water | Poorly Soluble / Insoluble | The molecule is highly nonpolar and hydrophobic. |

| Hexane | Soluble | "Like dissolves like"; both are nonpolar hydrocarbons. |

| Dichloromethane | Soluble | A common solvent for a wide range of organic compounds. |

| Chloroform | Soluble | Similar to dichloromethane, it is a good solvent for nonpolar to moderately polar compounds. |

| Ethyl Acetate | Soluble | A moderately polar solvent capable of dissolving many organic compounds. |

| Acetone | Soluble | A polar aprotic solvent that is a versatile solvent for many organic compounds. |

| Ethanol | Soluble | While polar, the alkyl chain allows for the dissolution of nonpolar compounds. |

| Methanol | Moderately Soluble | More polar than ethanol, which may slightly reduce its ability to dissolve the highly nonpolar compound. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid organic compound.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility.[9][10]

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound is then measured in the supernatant.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific laboratory solvent.

-

Equilibration: Seal the vials and place them in a shaker or agitator at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

-

Analysis: Quantify the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Nephelometry (Kinetic Solubility)

Nephelometry is a high-throughput method often used in drug discovery to determine the kinetic solubility of a compound.[1][3][11][12][13]

Principle: This method measures the turbidity of a solution caused by the precipitation of a compound when it is added from a concentrated stock solution (typically in DMSO) into an aqueous buffer. The amount of light scattered by the suspended particles is proportional to the amount of insoluble material.[3]

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a microplate (e.g., 96- or 384-well), perform serial dilutions of the DMSO stock solution with the chosen aqueous buffer or solvent system.

-

Precipitation and Measurement: As the compound is diluted into the aqueous environment, it may precipitate if its solubility limit is exceeded. A laser nephelometer is used to measure the light scattering at a 90° angle.[3]

-

Data Analysis: The nephelometer reading (in Nephelometric Turbidity Units, NTU) is plotted against the compound concentration. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the workflows for the shake-flask and nephelometry methods.

Caption: Workflow for the Shake-Flask Solubility Method.

Caption: Workflow for the Nephelometry Solubility Method.

References

- 1. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:62938-08-3 | Chemsrc [chemsrc.com]

- 3. rheolution.com [rheolution.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Buy Benzyl bromide | 100-39-0 [smolecule.com]

- 6. Benzyl bromide, 98% | Fisher Scientific [fishersci.ca]

- 7. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assignmentpoint.com [assignmentpoint.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. bmglabtech.com [bmglabtech.com]

- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 13. enamine.net [enamine.net]

Spectroscopic Characterization of 1-(Bromomethyl)-3,5-di-tert-butylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-(bromomethyl)-3,5-di-tert-butylbenzene. Due to the limited availability of experimentally-derived public data for this specific molecule, this document presents predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining and analyzing such data are also provided to guide researchers in their laboratory work. The guide is intended to serve as a practical resource for scientists involved in the synthesis, characterization, and application of this and structurally related compounds.

Introduction

This compound is a substituted aromatic compound with potential applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research. Accurate characterization of this compound is crucial for its effective utilization. This guide outlines the expected spectroscopic signature of this compound and provides standardized methodologies for its empirical determination.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | Doublet | 2H | Aromatic C-H (ortho to CH₂Br) |

| ~7.1 | Triplet | 1H | Aromatic C-H (para to CH₂Br) |

| ~4.5 | Singlet | 2H | -CH₂Br |

| ~1.3 | Singlet | 18H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~151 | Aromatic C-C(CH₃)₃ |

| ~138 | Aromatic C-CH₂Br |

| ~125 | Aromatic C-H (ortho to CH₂Br) |

| ~122 | Aromatic C-H (para to CH₂Br) |

| ~35 | -C (CH₃)₃ |

| ~34 | -CH₂Br |

| ~31 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2870 | Strong | Aliphatic C-H Stretch (tert-butyl) |

| 1600, 1480 | Medium-Weak | Aromatic C=C Bending |

| 1465, 1365 | Medium | C-H Bending (tert-butyl) |

| 1250-1200 | Strong | C-Br Stretch |

| 880-840 | Strong | C-H Out-of-plane Bending (1,3,5-trisubstituted) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Notes |

| 282/284 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br) |

| 203 | [M - Br]⁺ | Loss of Bromine radical |

| 57 | [C(CH₃)₃]⁺ | tert-butyl cation (often the base peak) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a proton spectrum with a spectral width of approximately 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum with a spectral width of approximately 220 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

Use a pulse angle of 45-90 degrees.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or gas chromatography (GC-MS) or liquid chromatography (LC-MS) for solutions.

-

Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is common for relatively volatile and thermally stable small molecules.

-

Instrumentation: Employ a mass spectrometer capable of resolving isotopic patterns, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Acquire a mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

The instrument parameters (e.g., ionization energy, source temperature) should be optimized for the compound.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for bromine-containing fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While experimentally obtained data is not widely available, the predicted values and detailed protocols herein offer a valuable resource for researchers working with this compound. Adherence to rigorous experimental and analytical practices is essential for obtaining high-quality data for accurate structural confirmation and purity assessment.

The Unseen Shield: A Technical Guide to the Reactivity of the Bromomethyl Group on a Di-tert-butylated Benzene Ring

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental reactivity profile of the bromomethyl group when attached to a di-tert-butylated benzene ring, specifically focusing on 1-(bromomethyl)-3,5-di-tert-butylbenzene. The presence of two bulky tert-butyl groups flanking the reactive center profoundly influences its chemical behavior, creating a unique interplay of steric and electronic effects that are critical for synthetic strategy and drug design. This document provides a comprehensive overview of its engagement in nucleophilic substitution, organometallic formation, and radical reactions, supported by available data, detailed experimental methodologies, and visual workflows.

Core Reactivity Principles: A Tale of Steric Hindrance and Electronic Stabilization

The reactivity of the bromomethyl group in this compound is governed by two primary factors: the inherent reactivity of a benzylic halide and the significant steric hindrance imposed by the two tert-butyl groups. Benzylic halides are generally reactive in nucleophilic substitution reactions because the benzene ring can stabilize both the transition state of an SN2 reaction and the carbocation intermediate of an SN1 reaction through resonance.

However, the large tert-butyl groups create a sterically congested environment around the benzylic carbon. This steric hindrance is a dominant factor that dictates the preferred reaction pathways.[1][2]

Nucleophilic Substitution Reactions: A Shift Towards SN1 Pathway

The significant steric hindrance around the benzylic carbon in this compound makes the backside attack required for a typical SN2 reaction highly unfavorable.[1][2] Consequently, this substrate is expected to predominantly react via an SN1 mechanism, which proceeds through a planar carbocation intermediate.

A study on the solvolysis of the closely related and even more hindered 2,4,6-tri-tert-butylbenzyl chloride showed an unexpectedly high reactivity, suggesting a phenomenon of "steric acceleration."[3] This is attributed to the relief of steric strain as the molecule moves from a crowded tetrahedral ground state to a more open, planar carbocation intermediate. It is highly probable that this compound exhibits similar behavior, favoring the SN1 pathway.

The general mechanism for an SN1 reaction is a two-step process involving the formation of a carbocation followed by nucleophilic attack.

Caption: SN1 reaction pathway for this compound.

Quantitative Data on Solvolysis

| Substrate | Relative Rate (k/kH) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| Benzyl chloride | 1.0 | 20.0 | -10.0 |

| 2,4,6-Trimethylbenzyl chloride | 61 | 18.5 | -8.0 |

| 2,4,6-Tri-t-butylbenzyl chloride | 140 | 21.0 | +2.0 |

| Data adapted from a study on the solvolysis of sterically hindered benzyl chlorides.[3] |

The increased rate of solvolysis for the tri-tert-butyl substituted compound, despite the increase in activation enthalpy, is attributed to a more favorable entropy of activation, supporting the concept of steric acceleration.[3] A similar trend can be anticipated for this compound.

Experimental Protocol: General Procedure for Williamson Ether Synthesis (SN1)

This protocol describes a general method for the synthesis of an ether from this compound and an alcohol, proceeding through an SN1-like mechanism.

Materials:

-

This compound

-

Alcohol (e.g., ethanol, isopropanol)

-

A non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide)

-

Anhydrous polar aprotic solvent (e.g., THF, DMF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the alcohol (1.2 equivalents) to a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to form the alkoxide.

-

Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH4Cl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for Williamson Ether Synthesis.

Grignard Reagent Formation: A Balancing Act of Reactivity

The formation of a Grignard reagent from this compound presents a challenge due to the high reactivity of benzylic Grignard reagents, which can lead to side reactions such as Wurtz coupling. However, under carefully controlled conditions, the desired organometallic species can be formed.

Experimental Protocol: General Procedure for Grignard Reagent Formation

This protocol outlines a general method for the preparation of 3,5-di-tert-butylbenzylmagnesium bromide. Strict anhydrous conditions are essential for success.[4][5]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as an initiator)

Procedure:

-

Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

-

Place magnesium turnings (1.5 equivalents) in a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer.

-

Add a small crystal of iodine to the flask.

-

Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add a small portion to the magnesium turnings.

-

If the reaction does not start, gently warm the flask. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the reaction.

-

Add the remaining solution of the benzyl bromide dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction.

-

The resulting Grignard reagent is a grayish, cloudy solution and should be used immediately in subsequent reactions.

Caption: Workflow for Grignard reagent formation.

Radical Bromination: Reactivity at the Benzylic Position

The benzylic C-H bonds of an alkyl group attached to a benzene ring are susceptible to radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This is due to the resonance stabilization of the resulting benzylic radical. While this compound itself would not undergo this reaction, its precursor, 1,3-di-tert-butyl-5-methylbenzene, would be the starting material for its synthesis via this method.

The mechanism involves initiation, propagation, and termination steps. The key is the selective abstraction of a benzylic hydrogen by a bromine radical.

Caption: Radical bromination pathway for the synthesis of this compound.

Experimental Protocol: General Procedure for Radical Bromination

This protocol provides a general method for the synthesis of this compound from 1,3-di-tert-butyl-5-methylbenzene.[6][7]

Materials:

-

1,3-Di-tert-butyl-5-methylbenzene

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide)

-

Carbon tetrachloride (CCl4) or other suitable solvent

-

Anhydrous sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-di-tert-butyl-5-methylbenzene (1.0 equivalent) in CCl4.

-

Add NBS (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the mixture to reflux. The reaction can also be initiated by shining a UV lamp on the flask.

-

Monitor the reaction by TLC. The reaction is typically complete when the denser succinimide byproduct floats on top of the CCl4.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with aqueous NaHCO3 solution and then with water.

-

Dry the organic layer over anhydrous MgSO4 and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Summary of Reactivity and Synthetic Utility

The bromomethyl group on a di-tert-butylated benzene ring exhibits a reactivity profile dominated by the steric influence of the tert-butyl groups. This leads to a strong preference for SN1-type nucleophilic substitution reactions due to steric hindrance to the SN2 pathway and potential steric acceleration of carbocation formation. While the formation of a Grignard reagent is feasible, it requires careful control to minimize side reactions. The synthesis of this compound is readily achieved through radical bromination of the corresponding methyl-substituted precursor.

Understanding this nuanced reactivity is paramount for leveraging this sterically hindered building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals where such structural motifs can impart desirable properties like metabolic stability and receptor selectivity. The provided protocols serve as a foundational guide for the practical application of this versatile reagent. Further optimization may be required depending on the specific reactants and desired outcomes.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 6. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]

- 7. m.youtube.com [m.youtube.com]

A Technical Guide to Steric Hindrance from Di-tert-butyl Groups in Aromatic Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the profound steric effects exerted by di-tert-butyl groups on aromatic systems. The unique spatial demands of the tert-butyl group, composed of a central quaternary carbon bonded to three methyl groups, dramatically influence molecular conformation, reactivity, and intermolecular interactions.[1] When two such groups are positioned on an aromatic ring, particularly in ortho positions (e.g., 2,6- or 3,5-substitution), they create a highly congested environment that has significant and predictable consequences in chemical synthesis, materials science, and pharmacology.

Quantitative Analysis of Steric Effects

The steric influence of di-tert-butyl groups can be quantified through various experimental and computational parameters. These metrics provide a basis for understanding and predicting the behavior of these sterically demanding molecules.

Impact on Reaction Rates and Selectivity

Steric hindrance from di-tert-butyl groups plays a critical role in directing the outcomes of chemical reactions, most notably in electrophilic aromatic substitution (EAS). While the tert-butyl group is electronically an activating ortho-para director due to inductive effects and hyperconjugation, its immense size sterically blocks access to the ortho positions.[2] This effect forces electrophilic attack predominantly at the para position, and to a lesser extent, the meta position.

Table 1: Product Isomer Distribution in the Nitration of Substituted Benzenes

| Substituted Benzene | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Relative Rate (vs. Benzene=1) |

|---|---|---|---|---|

| Toluene | 58.5 | 4.5 | 37.0 | ~25 |

| tert-Butylbenzene | 16[3] (or 12[2]) | 8[3] (or 8.5[2]) | 75[3] (or 79.5[2]) | ~15-16[4] |

Data compiled from multiple sources, slight variations exist in reported values.[2][3]

The data clearly shows that as the steric bulk of the alkyl substituent increases from methyl to tert-butyl, the proportion of the ortho-substituted product dramatically decreases, while the para-product becomes overwhelmingly dominant.[3][4]

Influence on Physicochemical Properties

The steric shielding provided by di-tert-butyl groups can significantly alter the physicochemical properties of neighboring functional groups by hindering solvation. This is clearly demonstrated by measuring the acidity (pKa) of 2,6-di-tert-butylphenols. The bulky groups prevent solvent molecules from stabilizing the phenoxide anion, resulting in a significant increase in pKa (a decrease in acidity) compared to their non-hindered counterparts.[5]

Table 2: Acidity (pKa) of 4-Substituted Phenols and their 2,6-Di-tert-butyl Analogues in Methanol

| 4-Substituent (X) | pKa of 4-X-phenol | pKa of 4-X-2,6-di-tert-butylphenol | ΔpKa (Hindered - Unhindered) |

|---|---|---|---|

| H | 11.15 | 13.91 | +2.76 |

| Me | 11.51 | 14.22 | +2.71 |

| CO₂Me | 9.87 | 12.23 | +2.36 |

| CN | 9.32 | 11.23 | +1.91 |

Data sourced from a study on the effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol.[5]

Structural Distortions via X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the structural impact of bulky groups. In molecules containing di-tert-butyl substituted aromatic rings, significant distortions from ideal planar geometry are often observed. These can include out-of-plane bending of substituents and twisting of dihedral angles to alleviate steric strain. For example, in the structure of 2,4-Di-tert-butyl-6-(4-chlorophenyliminomethyl)phenol, the two benzene rings are twisted with respect to each other, exhibiting a dihedral angle of 28.5(5)°.[6]

Table 3: Selected Crystallographic Data for a Di-tert-butyl Aromatic Compound

| Compound Name | C₂₁H₂₆ClNO (2,4-Di-tert-butyl-6-(4-chlorophenyliminomethyl)phenol) |

|---|---|

| Parameter | Value |

| Dihedral Angle (between benzene rings) | 28.5(5)° |

| O—H···N Intramolecular Hydrogen Bond | Present |

| tert-Butyl Group Disorder | Rotational disorder observed in one group |

| Crystal System | Monoclinic |

| Space Group | P2/c |

Data from the single-crystal X-ray study of C₂₁H₂₆ClNO.[6]

Experimental Protocols

The quantification and analysis of steric effects rely on a combination of synthetic, spectroscopic, and analytical techniques.

Synthesis: Friedel-Crafts Alkylation

A common method for introducing tert-butyl groups onto an aromatic ring is the Friedel-Crafts alkylation. Due to the activating nature of the alkyl group, controlling the reaction to achieve mono-alkylation requires specific conditions, such as using a large excess of the aromatic substrate.[3] To produce di-substituted products, the stoichiometry is adjusted.

Protocol: Synthesis of 1,4-Di-tert-butyl-2,5-dimethoxybenzene [7]

-

Reaction Setup: In a 125 mL Erlenmeyer flask, combine 3.0 g of 1,4-dimethoxybenzene, 5 mL of tert-butyl alcohol, and 10 mL of glacial acetic acid. Place the flask in an ice bath on a magnetic stirrer.

-

Electrophile Generation & Addition: Prepare the electrophile by adding 5 mL of concentrated sulfuric acid to a separatory funnel. Add the acid dropwise to the reaction mixture over 5-7 minutes while maintaining stirring and cooling.

-

Reaction Progression: After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 5 minutes.

-

Workup & Isolation: Pour the reaction mixture over ~40 mL of ice in a beaker and stir for 5 minutes. Slowly add another 40 mL of cold water with stirring to precipitate the product.

-

Purification: Collect the solid product via vacuum filtration. Wash the solid sequentially with cold water and cold methanol. Recrystallize the crude product from a minimal amount of hot methanol to yield the purified 1,4-di-tert-butyl-2,5-dimethoxybenzene.

Structural Analysis: Single-Crystal X-ray Diffraction

This technique provides precise 3D atomic coordinates, allowing for the direct measurement of bond lengths, bond angles, and dihedral angles that quantify steric strain.

General Protocol:

-

Crystal Growth: High-quality single crystals of the target compound are grown, often by slow evaporation of a solvent from a concentrated solution. For instance, crystals of tert-butyl 3,6-diiodocarbazole-9-carboxylate were grown from a CDCl₃ solution in an NMR tube.[8]

-

Data Collection: A crystal is mounted on a diffractometer. X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[6]

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The structural model is refined against the experimental data to minimize the difference between observed and calculated structure factors, yielding precise atomic coordinates and thermal parameters.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

¹H NMR spectroscopy is highly sensitive to the chemical environment of protons. Steric compression between nearby groups forces their electron clouds to overlap, causing van der Waals repulsion.[9] This deshields the affected protons, leading to a significant downfield shift in their resonance frequency, which can be used to probe steric interactions.[9]

Protocol: q¹H-NMR for Reaction Monitoring and Steric Probing [10]

-

Sample Preparation: Prepare a solution of the analyte in a deuterated solvent (e.g., D₂O, CDCl₃). Add a known concentration of an internal standard that has signals in a clear region of the spectrum.

-

Data Acquisition: Acquire a ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay between scans for accurate integration.

-

Analysis:

-

Chemical Shift: Analyze the chemical shifts of protons near the di-tert-butyl groups. A significant downfield shift compared to a less-hindered analogue is indicative of steric compression.

-

Quantification: Integrate the signals of the reactant and product relative to the internal standard to determine their concentrations over time, allowing for kinetic analysis.[10]

-

NOE Spectroscopy: For complex structures, 2D NOESY experiments can identify protons that are close in space, providing direct evidence of steric crowding.

-

Visualizing Logical and Mechanistic Pathways

Graphviz diagrams are used to illustrate the logical consequences of steric hindrance in reaction mechanisms and experimental design.

Logical Flow: Directing Electrophilic Aromatic Substitution

The steric bulk of di-tert-butyl groups is a dominant factor in controlling regioselectivity in EAS reactions. This diagram illustrates the decision-making process based on steric and electronic factors.

Caption: Logical flow for predicting EAS regioselectivity based on steric bulk.

Application: Steric Shielding in Drug Metabolism

In drug development, di-tert-butyl groups can act as "steric shields" to protect metabolically labile sites from enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life.[11]

Caption: Steric shielding by di-tert-butyl groups prevents enzymatic metabolism.

Experimental Workflow: From Synthesis to Analysis

This diagram outlines a typical workflow for a research project aimed at investigating the steric effects of di-tert-butyl substitution on a novel aromatic compound.

Caption: A standard experimental workflow for studying steric effects.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Solved ELECTROPHILIC AROMATIC SUBSTITUTION* OCH3 OCH3 OH н" | Chegg.com [chegg.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hyphadiscovery.com [hyphadiscovery.com]

Safety data sheet (SDS) and handling precautions for 1-(Bromomethyl)-3,5-di-tert-butylbenzene

An In-depth Technical Guide to the Safe Handling of 1-(Bromomethyl)-3,5-di-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound frequently utilized as a reactant in various chemical syntheses.[1][2] Its structure, featuring a bromomethyl group on a benzene ring with two bulky tert-butyl groups, makes it a valuable intermediate in the production of other chemical compounds and in materials science.[2] The presence of the bromomethyl group renders it a potential electrophile, enabling its participation in nucleophilic substitution reactions.[2] This guide provides a comprehensive overview of its safety data, handling precautions, and relevant experimental considerations to ensure its safe and effective use in a laboratory setting.

Hazard Identification and Classification

This chemical is classified as hazardous. It is crucial to understand its potential risks before handling.

GHS Classification:

-

Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[3][4]

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[3]

Hazard Statements:

Quantitative Data

The following tables summarize the key physical, chemical, and toxicological properties of this compound and related compounds.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃Br | [1][2] |

| Molecular Weight | 283.25 g/mol | [1][4] |

| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | [2] |

| Melting Point | 30 °C | [1] |

| Boiling Point | 279.7 °C at 760 mmHg | [1] |

| Flash Point | 34 °C | [1] |

| Density | 1.122 g/cm³ | [1] |

| Vapor Pressure | 0.00669 mmHg at 25°C | [1] |

| Water Solubility | Insoluble | [5] |

| Solubility in other solvents | Soluble in organic solvents (e.g., THF, DCM, ethanol) | [6] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Source |

| LD50 (for tert-Butyl Benzene) | Rat | Oral | 3,045 mg/kg | [7] |

Experimental Protocols and Handling Precautions

Adherence to strict safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical to ensure user safety.

References

Methodological & Application

Synthesis protocol for 1-(Bromomethyl)-3,5-di-tert-butylbenzene from 1,3-di-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-(bromomethyl)-3,5-di-tert-butylbenzene from 1,3-di-tert-butylbenzene. This protocol is intended for laboratory use by qualified researchers and scientists.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. The presence of the reactive bromomethyl group, combined with the sterically hindering di-tert-butyl substituents, makes it a versatile building block for introducing the 3,5-di-tert-butylbenzyl moiety into various molecular scaffolds. This application note details a straightforward and efficient method for its preparation via the bromomethylation of 1,3-di-tert-butylbenzene.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution reaction, where 1,3-di-tert-butylbenzene is reacted with paraformaldehyde and hydrogen bromide in glacial acetic acid.

Reaction:

1,3-di-tert-butylbenzene + (CH₂O)n + HBr → this compound + H₂O

Materials and Methods

Materials

| Reagent/Material | Grade | Supplier |

| 1,3-Di-tert-butylbenzene | Reagent | Sigma-Aldrich |

| Paraformaldehyde | Reagent | Sigma-Aldrich |

| Hydrogen Bromide (33 wt. % in acetic acid) | Reagent | Sigma-Aldrich |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific |

| Diethyl Ether | ACS Grade | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - |

| Anhydrous Magnesium Sulfate | Reagent | Sigma-Aldrich |

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Protocol

A detailed step-by-step procedure for the synthesis of this compound is provided below.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,3-di-tert-butylbenzene (1.0 eq), paraformaldehyde (1.2 eq), and glacial acetic acid.

-

Addition of Reagent: While stirring, slowly add a solution of hydrogen bromide in acetic acid (33 wt. %, 1.5 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 60-70 °C and maintain it at this temperature with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1,3-Di-tert-butylbenzene | C₁₄H₂₂ | 190.33 | -13 | 236 |